molecular formula C6H14 B1612597 Hexane-1-13C CAS No. 27581-27-7

Hexane-1-13C

Cat. No.: B1612597
CAS No.: 27581-27-7
M. Wt: 87.17 g/mol
InChI Key: VLKZOEOYAKHREP-OUBTZVSYSA-N
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Description

Hexane-1-13C is a carbon-13 labeled compound with the molecular formula CH3(CH2)413CH3. It is an isotopically labeled version of hexane, where the carbon at the first position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1-13C can be synthesized through various methods, including the catalytic hydrogenation of 1-hexene-1-13C or the Grignard reaction involving 13C-labeled methyl iodide and pentylmagnesium bromide. The reaction conditions typically involve the use of catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of advanced isotopic labeling techniques. The process begins with the synthesis of 13C-labeled precursors, which are then subjected to chemical reactions to produce the final labeled compound. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopic materials safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Hexane-1-13C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexanoic acid or other oxidized derivatives.

    Reduction: It can be reduced to form hexane derivatives with different degrees of saturation.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution can produce various halogenated hexanes.

Scientific Research Applications

Hexane-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and dynamics. Some key applications include:

    Chemistry: Used in NMR spectroscopy to study the carbon framework of organic molecules.

    Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

    Medicine: Utilized in the development of diagnostic tools and imaging techniques.

    Industry: Applied in the analysis of complex mixtures and the development of new materials.

Mechanism of Action

The mechanism of action of Hexane-1-13C involves its incorporation into molecular structures, allowing researchers to track and analyze its behavior using NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, enabling the study of molecular interactions, conformations, and dynamics. This information is crucial for understanding the molecular mechanisms underlying various chemical and biological processes.

Comparison with Similar Compounds

Hexane-1-13C can be compared with other isotopically labeled compounds such as:

    Hexane-d14: A deuterium-labeled version of hexane used in similar NMR studies.

    Cyclohexane-13C6: A carbon-13 labeled cyclohexane used for studying ring structures.

    Benzene-13C6: A carbon-13 labeled benzene used in aromatic compound analysis.

Uniqueness

This compound is unique due to its linear structure and specific labeling at the first carbon position, making it particularly useful for studying linear alkanes and their derivatives. Its distinct NMR signal allows for precise tracking and analysis in various research applications.

Properties

IUPAC Name

(113C)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZOEOYAKHREP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583879
Record name (1-~13~C)Hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27581-27-7
Record name (1-~13~C)Hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27581-27-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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